molecular formula C24H28N2O3S2 B2760876 (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone CAS No. 890793-84-7

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

Cat. No. B2760876
CAS RN: 890793-84-7
M. Wt: 456.62
InChI Key: CCQRLWTZTCQWQE-UHFFFAOYSA-N
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Description

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C24H28N2O3S2 and its molecular weight is 456.62. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to the specified chemical have been synthesized and characterized, offering insights into potential applications in material science, pharmaceuticals, and chemical synthesis. For instance, novel N-phenylpyrazolyl aryl methanones derivatives exhibiting favorable herbicidal and insecticidal activities were synthesized and characterized by various spectroscopic techniques, indicating potential agricultural applications (Wang et al., 2015). Similarly, research into hydrophilic aminomethylphosphines presents potential in creating water-soluble ligands for catalysis and material science applications (Krauter & Beller, 2000).

Biological Activities

The biological activity of structurally related compounds has been a significant focus, with some compounds showing promise as herbicides, insecticides, and potential drug candidates. These studies suggest that compounds with similar structural features might hold value in developing new therapeutic agents or agricultural chemicals.

Theoretical Studies and Molecular Docking

Theoretical studies and molecular docking analyses have been conducted on related compounds, providing a foundation for understanding their chemical behavior, reactivity, and potential interactions with biological targets. Such studies are crucial for drug design and development, offering insights into how structurally similar compounds might interact with biological molecules or be optimized for specific activities (Shahana & Yardily, 2020).

Spectroscopic Properties and Material Science Applications

Investigations into the spectroscopic properties of analogous compounds have revealed their potential in material science, particularly in developing novel materials with specific optical or electronic properties. These studies underscore the importance of such compounds in advancing material science and engineering (Al-Ansari, 2016).

properties

IUPAC Name

[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-5-14-31(28,29)23-19(25)22(21(27)18-12-10-15(3)11-13-18)30-24(23)26-20-16(4)8-7-9-17(20)6-2/h7-13,26H,5-6,14,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQRLWTZTCQWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)C)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(p-tolyl)methanone

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